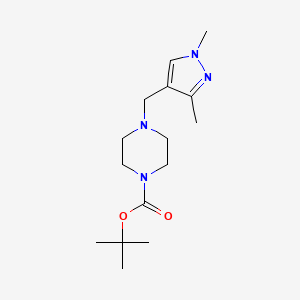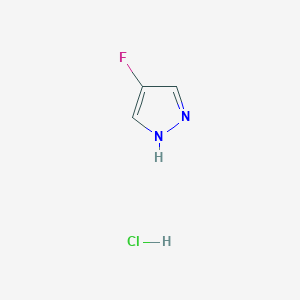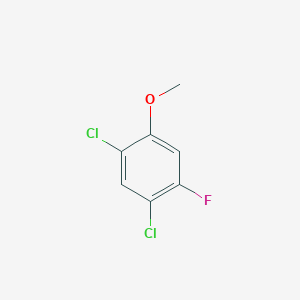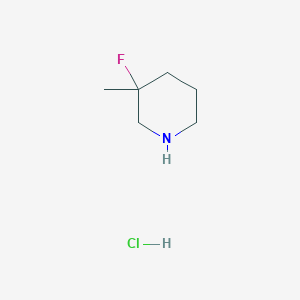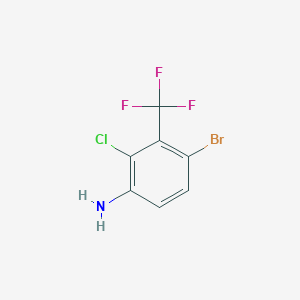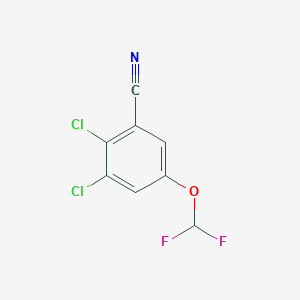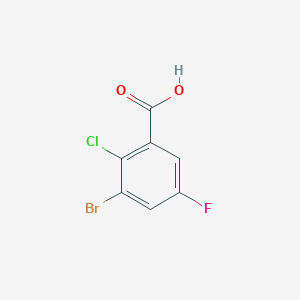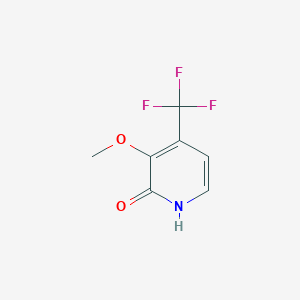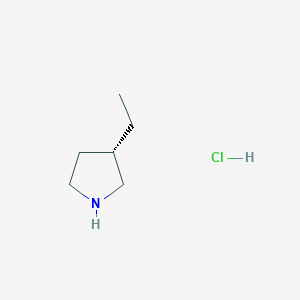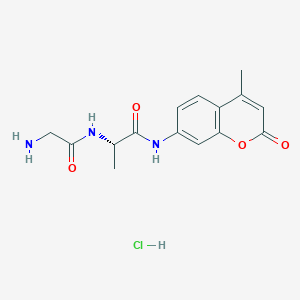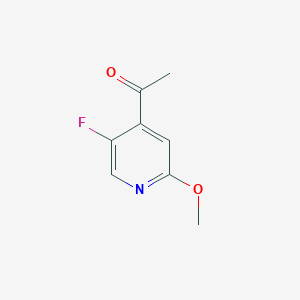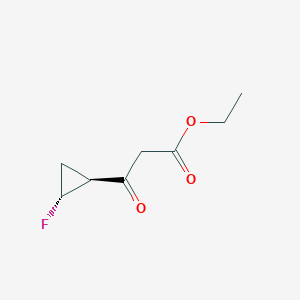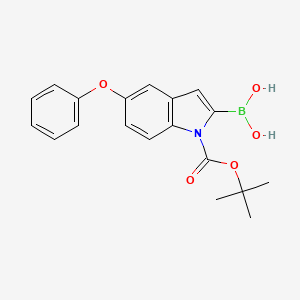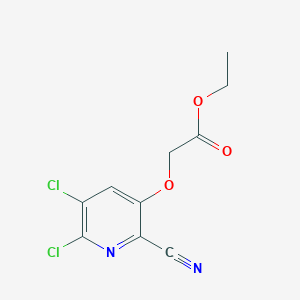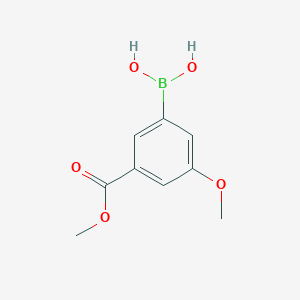
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of this compound is C8H9BO4 . Its InChI Key is ALTLCJHSJMGSLT-UHFFFAOYSA-N .Chemical Reactions Analysis
In the context of chemical reactions, this compound can be used in the Suzuki–Miyaura coupling reaction . It can also undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The compound is a crystalline powder . It has a density of 1.1±0.1 g/cm3 . The boiling point is 310.3±44.0 °C at 760 mmHg . The molar refractivity is 44.3±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Diol Recognition and Carbohydrate Binding
Diol Binding Affinity : 3-Methoxycarbonyl-5-nitrophenyl boronic acid, a compound closely related to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, has been demonstrated to bind effectively to diols, including catechol dyes and fructose. This indicates its potential in diol and carbohydrate recognition applications (Mulla, Agard, & Basu, 2004).
Fructose Reduction in Food Matrices : Research into boronic acids for the specific reduction of fructose in food matrices like fruit juice has identified certain boronic acids, including derivatives similar to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, as potential agents for altering sugar composition in natural pH ranges (Pietsch & Richter, 2016).
Optical and Chemical Properties
Fluorescence Quenching : The fluorescence quenching study of boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, reveals their potential in optical applications. These studies highlight the importance of conformational changes and intermolecular interactions in the ground state of these compounds (Geethanjali et al., 2015).
Complex Formation with Aryloxorhodium : Derivatives like (4-methoxyphenyl)boronic acid can form cationic rhodium complexes with new tetraarylpentaborates, showcasing their utility in forming complex structures and chemical properties (Nishihara, Nara, & Osakada, 2002).
Applications in Synthesis and Catalysis
Amide Formation Catalysts : N,N-di-isopropylbenzylamine-2-boronic acid derivatives, which have structural similarities with (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, are used as catalysts for direct amide formation between carboxylic acids and amines. This demonstrates their application in facilitating specific chemical reactions (Arnold, Batsanov, Davies, & Whiting, 2008).
Sugar Binding Interactions : Studies on the binding interaction of boronic acid derivatives with sugars highlight the role of structural changes in sugars and their binding affinities. This research underscores the potential of boronic acids, including compounds similar to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, in biochemical applications (Bhavya et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-methoxy-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUYEZFEGZXILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294099 | |
| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
1048330-11-5 | |
| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048330-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



